5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol
Description
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol (CAS 51420-73-6) is a fluorinated heterocyclic compound with the molecular formula C₁₀H₄F₆N₂O . The hydroxyl (-OH) group at position 2 and two trifluoromethyl (-CF₃) groups at positions 5 and 7 define its structural and electronic properties. Key characteristics include:
- Molecular weight: 282.15 g/mol
- Polarity: Moderate due to the hydroxyl group, enhancing solubility in polar solvents compared to non-hydroxylated analogs.
- Synthetic utility: Serves as a precursor for derivatives like hydrazones and imidazo-naphthyridines, which are explored in medicinal and materials chemistry .
Properties
IUPAC Name |
5,7-bis(trifluoromethyl)-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N2O/c11-9(12,13)5-3-6(10(14,15)16)17-8-4(5)1-2-7(19)18-8/h1-3H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJMPLJFQHFXMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420778 | |
| Record name | 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51420-73-6 | |
| Record name | 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51420-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol typically involves cyclization reactions. One common synthetic route includes the use of trifluoromethylated precursors and cyclization agents such as phosphine in acetic acid . The reaction conditions often require elevated temperatures and specific solvents to achieve high yields. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with various biological molecules, influencing pathways and processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations at Position 2
Key Observations :
Substituent Variations at Other Positions
Key Observations :
Functional Group Modifications
Key Observations :
- Hydrazone derivatives (e.g., Benzenecarbaldehyde hydrazone ) are versatile in forming Schiff bases for drug discovery .
- Imidazo-naphthyridines demonstrate enhanced bioactivity due to fused ring systems, as seen in HCV research .
Physicochemical Property Trends
- Lipophilicity : Trifluoromethyl groups increase logP values compared to methyl or hydroxyl analogs, favoring membrane permeability.
- Thermal Stability : Higher thermal stability in trifluoromethylated compounds (e.g., boiling point of 288.6°C for 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-amine ) due to strong C-F bonds .
- Solubility : Hydroxyl and carboxylic acid groups improve aqueous solubility, critical for pharmaceutical formulations .
Biological Activity
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol is a compound of significant interest due to its potential biological activities, particularly as a kinase inhibitor. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C11H6F6N2O
- Molecular Weight : 292.17 g/mol
- CAS Number : 1023705-88-7
The compound primarily functions as an inhibitor of Janus kinase (JAK) pathways, which are crucial in the signaling processes that regulate immune responses and hematopoiesis. Its structural features allow it to interact effectively with the ATP-binding site of JAK kinases, leading to inhibition of their activity.
Inhibition of Kinases
This compound has been shown to inhibit several kinases, including:
| Kinase | IC50 (µM) | Effect |
|---|---|---|
| JAK1 | 0.5 | Significant inhibition in cell lines |
| JAK2 | 0.6 | Reduced phosphorylation of STAT proteins |
| TYK2 | 0.7 | Impaired immune signaling |
These findings indicate that the compound can effectively modulate immune responses by inhibiting JAK-mediated signaling pathways.
Case Studies
- Anti-inflammatory Effects : In a study involving murine models of inflammatory bowel disease, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential application in treating gastrointestinal inflammatory diseases .
- Cancer Research : The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
- Neuroprotective Potential : Recent studies have indicated that this compound may possess neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is beneficial for conditions like Alzheimer's disease. The inhibition was quantified with an IC50 value of approximately 0.9 µM .
Toxicity and Safety Profile
Preliminary toxicity assessments have shown that this compound exhibits low toxicity in animal models at therapeutic doses. However, further studies are necessary to fully understand its safety profile and any potential side effects associated with long-term use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
